N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: is a synthetic organic compound that features a furan ring, a nitro-substituted pyrazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with a β-diketone under acidic or basic conditions.
Nitration: Introducing the nitro group to the pyrazole ring using a nitrating agent like nitric acid.
Furan ring attachment: Coupling the furan ring to the pyrazole derivative through a nucleophilic substitution reaction.
Propanamide formation: Finally, forming the propanamide group through an amidation reaction, possibly using an acid chloride and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Various substitution reactions can occur, especially at the furan ring or the pyrazole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Products may include furan-2,5-dione derivatives or oxidized pyrazole derivatives.
Reduction: Products may include amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function. The nitro group might be involved in redox reactions, while the furan and pyrazole rings could participate in binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2-furylmethyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-8(14-7-9(5-13-14)15(17)18)11(16)12-6-10-3-2-4-19-10/h2-5,7-8H,6H2,1H3,(H,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJBDEVURRMFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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